molecular formula C10H11BrN4 B13046399 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13046399
M. Wt: 267.13 g/mol
InChI Key: OPQCYMDTNXMNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C10H11BrN4 and a molecular weight of 267.13 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium hydroxide, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while oxidation reactions can produce oxidized derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

5-bromo-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H11BrN4/c1-5-13-9(12)8-7(11)4-15(6-2-3-6)10(8)14-5/h4,6H,2-3H2,1H3,(H2,12,13,14)

InChI Key

OPQCYMDTNXMNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=CN(C2=N1)C3CC3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.